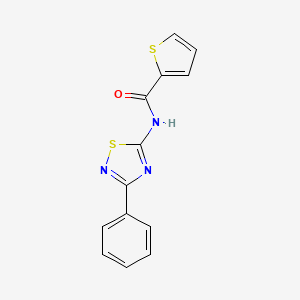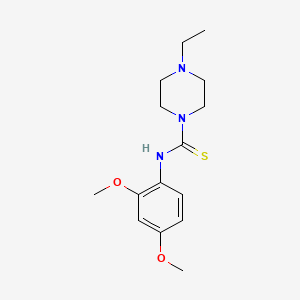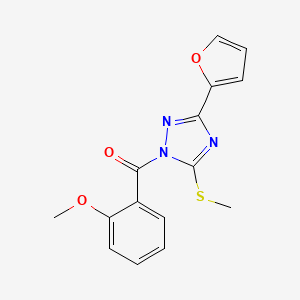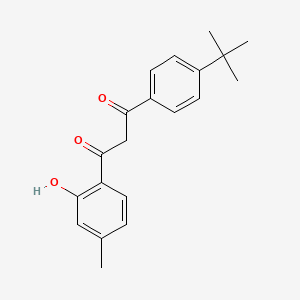![molecular formula C17H19NO3S2 B5829871 isopropyl 5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5829871.png)
isopropyl 5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyl 5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate, also known as IMPT, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been explored in detail. In
作用機序
The mechanism of action of isopropyl 5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate involves the inhibition of the activity of certain enzymes and proteins. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. isopropyl 5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a protein that is involved in the regulation of the immune response and the expression of genes that are involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
isopropyl 5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate has been found to have various biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been found to reduce oxidative stress by increasing the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. isopropyl 5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate has been found to induce apoptosis in cancer cells by activating certain signaling pathways.
実験室実験の利点と制限
Isopropyl 5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. It has also been found to have low toxicity and is well-tolerated by cells. However, isopropyl 5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate has certain limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer to cells or animals. It also has a short half-life, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for research on isopropyl 5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate. One area of research is the development of more efficient synthesis methods for isopropyl 5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate. Another area of research is the exploration of its potential applications in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes. Further research is also needed to elucidate the mechanism of action of isopropyl 5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate and to identify its targets in cells and tissues. Finally, more research is needed to explore the potential advantages and limitations of isopropyl 5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate in lab experiments and in vivo.
合成法
The synthesis of isopropyl 5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate has been achieved using various methods, including the reaction of 5-methyl-2-thiophenecarboxylic acid with isopropyl chloroformate and phenylthioacetic acid, followed by the reaction with ammonium hydroxide and acetic anhydride. Another method involves the reaction of 5-methyl-2-thiophenecarboxylic acid with isopropyl chloroformate, phenylthioacetic acid, and triethylamine, followed by the reaction with ammonium hydroxide and acetic anhydride. These methods have been found to be efficient and yield high-quality isopropyl 5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate.
科学的研究の応用
Isopropyl 5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes. isopropyl 5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate has been found to inhibit the activity of certain enzymes and proteins that are involved in the development of these diseases.
特性
IUPAC Name |
propan-2-yl 5-methyl-2-[(2-phenylsulfanylacetyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S2/c1-11(2)21-17(20)14-9-12(3)23-16(14)18-15(19)10-22-13-7-5-4-6-8-13/h4-9,11H,10H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRGQVMRXIGGEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)NC(=O)CSC2=CC=CC=C2)C(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B5829793.png)
![4-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5829797.png)

![N'-[(2-chlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5829808.png)

![3-ethyl-4-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5829836.png)
![2,2'-{[(4-chlorophenyl)sulfonyl]imino}diacetic acid](/img/structure/B5829840.png)
![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5829843.png)
![N-(4-chlorophenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea](/img/structure/B5829848.png)
![2-[(2,4-dichlorobenzyl)oxy]benzaldehyde (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone](/img/structure/B5829851.png)


